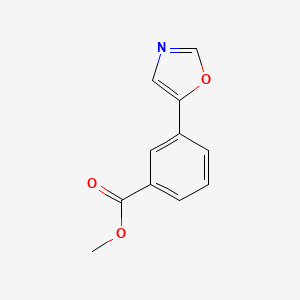

Methyl 3-(1,3-oxazol-5-yl)benzoate

描述

Significance of Oxazole (B20620) Heterocycles in Contemporary Chemical Research

Oxazole, a five-membered heterocyclic ring containing one oxygen and one nitrogen atom, is a cornerstone scaffold in medicinal chemistry and materials science. nih.govmdpi.com The unique electronic properties and the ability of the oxazole ring to participate in various chemical interactions make it a privileged structure in the design of new functional molecules. Oxazole derivatives are known to exhibit a wide array of biological activities, including roles as anticancer agents, phosphodiesterase inhibitors, and antimicrobial compounds. nih.govmdpi.comnih.gov

The versatility of the oxazole core allows for its incorporation into larger, more complex molecules, often acting as a key pharmacophore that can interact with biological targets such as enzymes and receptors. nih.gov Researchers continuously explore new synthetic methodologies to access functionalized oxazoles, aiming to develop novel therapeutics with improved efficacy and reduced toxicity. nih.gov The study of these heterocycles is driven by the need for new drugs to combat diseases like cancer and hypertension, making oxazole chemistry a vibrant and rapidly evolving area of research. nih.govnih.gov

Contextualization of Benzoate-Substituted Oxazoles in Organic Synthesis

The synthesis of molecules containing both a benzoate (B1203000) and an oxazole group involves strategic chemical transformations. Benzoate esters are typically synthesized through the esterification of benzoic acids. organic-chemistry.orgtcu.edu This reaction commonly involves reacting a benzoic acid derivative with an alcohol in the presence of an acid catalyst. tcu.eduresearchgate.net Various methods, including the use of solid acid catalysts and procedures outlined in patents, have been developed to optimize the synthesis of benzoic acid esters. mdpi.comgoogle.comgoogle.com

The precursor to Methyl 3-(1,3-oxazol-5-yl)benzoate is 3-(1,3-oxazol-5-yl)benzoic acid. The synthesis of this precursor would likely involve the construction of the oxazole ring onto a benzoic acid framework. General methods for oxazole synthesis, such as the Robinson-Gabriel cyclization or reactions involving α-bromo ketones and amides, can be adapted for this purpose. mdpi.com Once 3-(1,3-oxazol-5-yl)benzoic acid is obtained, a standard esterification reaction with methanol (B129727) would yield the target compound, this compound. tcu.edunih.gov This final step highlights the integration of classical organic reactions in the creation of novel research chemicals.

Overview of this compound as a Research Target

This compound is a specific chemical entity that has appeared as a product in chemical supplier catalogs, indicating its availability for research purposes. While extensive, peer-reviewed studies detailing its specific applications are not widespread, its structure suggests its potential as an intermediate in the synthesis of more complex molecules, particularly in the realm of drug discovery and materials science. The presence of the methyl ester provides a reactive handle for further chemical modification, for instance, through hydrolysis to the corresponding carboxylic acid or amidation to form novel amides.

The compound's structure, combining the biologically relevant oxazole moiety with a benzoate group, makes it an interesting candidate for screening in various biological assays. For example, related oxazole derivatives have been investigated for their potential in proteomics research, a field that studies the large-scale expression and function of proteins. The parent compound, methyl benzoate, has also been studied for its biological activities, including its use as an environmentally safe insecticide. researchgate.netmdpi.com Although direct research on this compound is limited, its constituent parts point towards a rich potential for future investigation and application in diverse scientific fields.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

methyl 3-(1,3-oxazol-5-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-14-11(13)9-4-2-3-8(5-9)10-6-12-7-15-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKKAJBRBOVEEGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2=CN=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427811 | |

| Record name | methyl 3-(1,3-oxazol-5-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850375-14-3 | |

| Record name | methyl 3-(1,3-oxazol-5-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Pathways of Methyl 3 1,3 Oxazol 5 Yl Benzoate and Analogous Oxazole Derivatives

Nucleophilic Reactions and Substitutions on the Oxazole (B20620) Core

Nucleophilic substitution reactions on the oxazole ring are uncommon and generally require the presence of a good leaving group, such as a halogen, at an electron-deficient position. pharmaguideline.comtandfonline.com The most electron-deficient carbon atom in the oxazole ring is C2, making it the most susceptible to nucleophilic attack. pharmaguideline.comwikipedia.org

Direct nucleophilic substitution of a hydrogen atom is not feasible. However, if a leaving group is present at C2, it can be displaced by nucleophiles. cutm.ac.in More frequently, nucleophilic attack, particularly at the C2 position, leads to cleavage of the oxazole ring rather than substitution. pharmaguideline.comslideshare.net For example, treatment of certain oxazoles with nucleophiles like ammonia or formamide (B127407) can induce ring opening and subsequent recyclization to form other heterocyclic systems, such as imidazoles. pharmaguideline.com

Another important reaction is metallation, which involves deprotonation. The proton at the C2 position is the most acidic (pKa ≈ 20), and it can be removed by a strong base. tandfonline.com This deprotonation is often followed by ring opening to yield an isonitrile intermediate. pharmaguideline.comwikipedia.org

| Reaction Type | Reagent/Condition | Position of Attack | General Outcome |

| Halogen Displacement | Nucleophile (e.g., RO⁻) | C2 | Substitution of halogen; requires a leaving group at C2. pharmaguideline.com |

| Ring Cleavage | Ammonia/Formamide | C2 | Ring opens and can recyclize to form an imidazole. pharmaguideline.com |

| Metallation/Deprotonation | Strong Base (e.g., n-BuLi) | C2 | Deprotonation at C2, often followed by ring cleavage to an isonitrile. wikipedia.org |

Cycloaddition Reactions, including Diels-Alder Processes

Oxazoles can function as dienes in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.org This reactivity provides a powerful synthetic route to other important heterocyclic structures, such as pyridines and furans. researchgate.net The oxazole ring acts as an azadiene, and its reactivity is heavily influenced by the substituents on both the oxazole (diene) and the dienophile. clockss.org

The reaction typically involves the C2 and C5 positions of the oxazole ring. pharmaguideline.com Electron-donating groups on the oxazole facilitate reactions with electron-poor dienophiles (a normal electron demand Diels-Alder). Conversely, the presence of electron-withdrawing groups, such as the benzoate (B1203000) moiety in Methyl 3-(1,3-oxazol-5-yl)benzoate, makes the oxazole electron-deficient. This favors inverse electron demand Diels-Alder reactions with electron-rich dienophiles. clockss.org

The initial cycloaddition of an alkene to an oxazole forms a bicyclic adduct with an oxygen bridge. This adduct is often unstable and can undergo a retro-Diels-Alder reaction, losing a molecule of water (or another small molecule) to form a substituted pyridine (B92270). wikipedia.org If an alkyne is used as the dienophile, the intermediate can eliminate a nitrile to afford a furan. clockss.org

| Dienophile Type | Reaction Condition | Intermediate | Final Product |

| Electron-deficient alkene | Heat | Bicyclic oxo-bridged adduct | Substituted Pyridine |

| Electron-deficient alkyne | Heat | Bicyclic oxo-bridged adduct | Substituted Furan |

| Electron-rich alkene | Heat | Bicyclic oxo-bridged adduct | Substituted Pyridine (Inverse demand) |

Oxidation and Reduction Pathways of the Oxazole Ring

The oxazole ring is susceptible to both oxidation and reduction, which often result in ring cleavage. pharmaguideline.com

Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄), chromic acid, or ozone readily cleave the oxazole ring system. pharmaguideline.comslideshare.net The oxidation typically initiates at the C4-C5 bond. tandfonline.com However, the oxazole ring is generally stable to hydrogen peroxide. pharmaguideline.com In some cases, substituted oxazoles can be oxidized to form N-oxides. pharmaguideline.com A notable reaction is the oxidation of C2-unsubstituted oxazoles into 2-oxazolones, a transformation that can be catalyzed by enzymes like aldehyde oxidase. nih.gov

Reduction: Catalytic hydrogenation or reduction with other agents can lead to ring-opened products or the formation of partially saturated oxazolines. tandfonline.com For example, reduction with a nickel-aluminum alloy in aqueous potassium hydroxide has been shown to cause ring opening. tandfonline.com The stability of the oxazole ring towards reducing agents can vary depending on the specific reagents and conditions used.

| Transformation | Reagents | General Outcome |

| Strong Oxidation | KMnO₄, O₃, H₂CrO₄ | Ring cleavage. slideshare.net |

| Mild Oxidation | H₂O₂ | Generally stable, no reaction. pharmaguideline.com |

| Enzymatic Oxidation | Aldehyde Oxidase | Formation of 2-oxazolone (for C2-unsubstituted oxazoles). nih.gov |

| Reduction | Ni/Al alloy, other reducing agents | Ring opening or formation of oxazolines. tandfonline.com |

Photochemical Transformations and Photolysis of Oxazoles

Oxazole derivatives are known to undergo photochemical transformations upon irradiation with UV light. tandfonline.com These reactions can lead to complex rearrangements and fragmentation of the heterocyclic ring. The photolysis of oxazoles can result in isomerization to other heterocyclic systems or cleavage into smaller, stable molecules.

For instance, the photo-oxidation of 2,5-diphenyloxazole in the presence of benzoic acid has been shown to yield rearranged products like 4,5-diphenyloxazole and 3,5-diphenyloxazole. tandfonline.com More energetic photolysis, such as with a 193 nm excimer laser, can cause extensive fragmentation of the oxazole ring. rsc.org Studies on the photodissociation of the parent oxazole molecule have identified multiple product channels, yielding species such as hydrogen cyanide (HCN), hydrogen isocyanide (HNC), ketene (CH₂CO), and acetonitrile (CH₃CN). rsc.org These processes are thought to proceed through highly reactive intermediates like acyl azirines, which form after the initial light-induced cleavage of the weak N-O bond. nih.gov

| Process | Conditions | Key Intermediates | Major Products |

| Photo-oxidation | UV light, Sensitizer | Excited state oxazole | Isomerized oxazoles. tandfonline.com |

| Photolysis | High-energy UV light (e.g., 193 nm) | Acyl azirine, biradicals | HCN, HNC, CH₂CO, CH₃CN. rsc.org |

Acid-Base Behavior and Protonation Studies of the Oxazole Nitrogen

Oxazoles are weak bases. pharmaguideline.comtaylorandfrancis.com The basicity is attributed to the lone pair of electrons on the sp²-hybridized nitrogen atom at the 3-position, which is analogous to the nitrogen in pyridine. tandfonline.com The conjugate acid of the parent oxazole has a pKa of approximately 0.8, making it significantly less basic than imidazole (pKa ≈ 7). wikipedia.org

Protonation occurs at the N3 atom, forming an oxazolium cation. tandfonline.com This protonation makes the ring highly electron-deficient and even more resistant to electrophilic attack. Oxazoles readily form salts, such as hydrochlorides or picrates, when treated with strong acids. pharmaguideline.com

The weak basicity of the oxazole nitrogen in this compound means that under moderately acidic conditions, the molecule would exist in its protonated form. This property is crucial in understanding its behavior in biological systems and in acid-catalyzed reactions. The equilibrium between the neutral and protonated forms can be described by the following equation:

Oxazole-N + H⁺ ⇌ Oxazole-N⁺-H

This equilibrium is shifted towards the protonated form in strongly acidic media.

Structure Activity Relationship Sar Studies and Structure Property Correlations of Oxazolylbenzoates

Influence of Substituent Effects on Chemical Reactivity

The chemical reactivity of oxazolylbenzoates is significantly governed by the electronic nature of substituents on both the phenyl and oxazole (B20620) rings. These substituents can either donate or withdraw electron density, thereby influencing the reactivity of the molecule in various chemical transformations.

The reactivity of the oxazole ring itself can be modulated. For instance, the C2 position of the oxazole ring is known to be acidic and can be a site for functionalization, such as difluoromethylation via palladium-catalyzed decarbonylative C-H functionalization. acs.org The efficiency of such reactions is sensitive to the electronic environment of the substrate.

Drawing parallels from studies on similar aromatic systems, such as benzoquinone derivatives, the influence of substituents is clear. Electron-withdrawing groups (EWGs), like chlorine, tend to increase the reactivity of the ring towards nucleophilic attack. nih.govresearchgate.net Conversely, electron-donating groups (EDGs), such as methyl or t-butyl groups, decrease reactivity by increasing electron density on the ring. nih.govresearchgate.net This principle applies to the benzoate (B1203000) portion of Methyl 3-(1,3-oxazol-5-yl)benzoate, where substituents on the phenyl ring can affect reactions like electrophilic substitution or nucleophilic attack on the ester carbonyl. atamanchemicals.com For example, nitration of methyl benzoate results in methyl 3-nitrobenzoate, demonstrating how electrophiles attack the ring. atamanchemicals.com

The synthesis of various methyl benzoate compounds through esterification is a common process catalyzed by acids. researchgate.netmdpi.com The rate and yield of these reactions can be influenced by substituents on the starting benzoic acid. Electron-donating groups can enhance the nucleophilicity of the carbonyl oxygen, potentially affecting the reaction mechanism, while electron-withdrawing groups can make the carbonyl carbon more electrophilic. mdpi.com

Table 1: Influence of Substituent Type on General Chemical Reactivity

| Substituent Type | General Electronic Effect | Influence on Ring Reactivity (e.g., toward Nucleophiles) | Example Groups |

|---|---|---|---|

| Electron-Withdrawing Group (EWG) | Removes electron density from the aromatic ring (negative inductive or resonance effect). | Increases reactivity by making the ring more electrophilic. researchgate.net | -NO₂, -CN, -Cl, -Br |

| Electron-Donating Group (EDG) | Adds electron density to the aromatic ring (positive inductive or resonance effect). | Decreases reactivity by making the ring less electrophilic. researchgate.net | -CH₃, -OCH₃, -NH₂ |

Conformational Analysis and its Impact on Molecular Behavior

The three-dimensional structure and conformational flexibility of oxazolylbenzoates are crucial determinants of their physical and biological properties. Conformational analysis involves identifying the stable spatial arrangements of a molecule (conformers) and the energy barriers between them.

A detailed study on a related compound, methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate (MCPOC), provides significant insight into the likely conformational behavior of this compound. core.ac.uk For MCPOC, theoretical calculations predicted four possible conformers, differing primarily in the orientation of the ester group and the phenyl ring relative to the oxazole ring. core.ac.uk The two most stable conformers were found to have the ester group in an approximately s-trans arrangement. core.ac.uk The relative populations of these conformers are temperature-dependent, governed by Boltzmann statistics. At room temperature (298 K), the population ratio of the two most stable conformers (I and II) was calculated to be 0.770:0.230. core.ac.uk

Table 2: Calculated Conformational Data for a Model Oxazolylbenzoate (MCPOC)

| Conformer | Relative Energy (kJ mol⁻¹) | Calculated Population at 298 K | Key Feature |

|---|---|---|---|

| I | 0.0 | 0.770 | Most stable conformer. core.ac.uk |

| II | 3.1 | 0.230 | Slightly less stable than I. core.ac.uk |

| III | 28.9 | < 5 x 10⁻⁴ | Significantly higher in energy. core.ac.uk |

| IV | Not specified | < 5 x 10⁻⁴ | Significantly higher in energy. core.ac.uk |

Correlation between Molecular Structure and Catalytic Performance

Oxazole derivatives are valuable in catalysis, often serving as ligands that coordinate with metal centers to facilitate chemical reactions. The structure of the oxazole-containing molecule is directly linked to the performance of the resulting catalyst.

In palladium-catalyzed reactions, for instance, the nature of the ligand is critical. The C(sp²)-H difluoromethylation at the 2-position of benzoxazoles and oxazoles is effectively catalyzed by a palladium complex. acs.org The success of this transformation relies on the use of specific ligands, such as XantPhos, which enforces a particular geometry around the palladium center that is believed to be crucial for the catalytic cycle. acs.org The substituents on the oxazole substrate itself also play a role, with various functional groups like methoxy (B1213986) and cyano being compatible with the reaction conditions. acs.org

The synthesis of methyl benzoate compounds can be achieved using solid acid catalysts, such as those based on titanium and zirconium. researchgate.netmdpi.com The efficiency of these catalysts is related to their structural and surface properties. The proposed mechanism involves the catalyst binding to the carboxylate, activating the carbonyl group for nucleophilic attack by methanol (B129727). mdpi.com The specific structure of the oxazolylbenzoate could influence its interaction with the catalyst surface, potentially affecting reaction rates.

Structural Design Considerations for Advanced Material Science Applications (e.g., Luminescent and Electronic Properties)

Oxazole-containing compounds are of significant interest in materials science due to their unique electronic and photophysical properties. tandfonline.com They are often incorporated into larger molecular structures to create materials with applications in electronics and photonics, such as organic light-emitting diodes (OLEDs) and fluorescent sensors.

The luminescent properties of these materials are highly dependent on their molecular structure. mdpi.com The oxazole ring is a five-membered aromatic heterocycle that can participate in extended π-conjugated systems. tandfonline.com By attaching different aromatic or chromophoric groups to the oxazole core, it is possible to tune the absorption and emission wavelengths of the resulting molecule. The design of such luminescent materials focuses on creating rigid, planar structures that minimize non-radiative decay pathways and enhance fluorescence quantum yields. Some oxazole derivatives are known to exhibit scintillator properties and have been used as fluorescent whitening agents. core.ac.uk

Structural design considerations include:

Extension of π-Conjugation: Linking the oxazolylbenzoate to other aromatic systems can shift the emission color, often towards longer wavelengths (a bathochromic shift).

Introduction of Donor-Acceptor Groups: Creating a molecule with electron-donating and electron-accepting moieties can lead to intramolecular charge transfer (ICT) characteristics, which are often associated with strong fluorescence and sensitivity to the local environment.

Steric Hindrance: The introduction of bulky groups can be used to control intermolecular interactions in the solid state, preventing aggregation-caused quenching of fluorescence and improving the performance of devices like OLEDs.

Structure-Inhibition Relationships in Corrosion Control Applications

Oxazole derivatives have emerged as a promising class of corrosion inhibitors, particularly for protecting steel in acidic environments. koreascience.krresearchgate.net Their effectiveness is deeply rooted in their molecular structure, which allows them to adsorb onto the metal surface and form a protective barrier. researchgate.netresearchgate.net

The key structural features of oxazole inhibitors that contribute to their performance include:

Heteroatoms: The presence of nitrogen and oxygen atoms in the oxazole ring is crucial. researchgate.net These atoms possess lone pairs of electrons, which can coordinate with vacant d-orbitals of iron atoms on the steel surface, leading to strong adsorption (chemisorption). researchgate.net

π-Electrons: The aromatic oxazole ring contains a system of π-electrons that can also interact with the metal surface. researchgate.net

Hydrophobic Moiety: In many inhibitor designs, a long hydrocarbon chain (tail) is attached to the heterocyclic head. This hydrophobic tail orients away from the metal surface, creating a dense film that repels corrosive species like water and chloride ions. researchgate.net

Studies have shown that the inhibition efficiency of oxazole derivatives generally increases with their concentration, up to a point where a stable protective film is formed. researchgate.net The adsorption of these inhibitors on the metal surface often follows established models like the Langmuir adsorption isotherm. researchgate.netresearchgate.net Potentiodynamic polarization studies reveal that these compounds can act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.netresearchgate.net

Table 3: Relationship Between Structural Features of Oxazole Derivatives and Corrosion Inhibition

| Structural Feature | Role in Inhibition Mechanism | Impact on Performance |

|---|---|---|

| Nitrogen and Oxygen Heteroatoms | Act as active centers for adsorption via lone pair electron donation to the metal surface. researchgate.netresearchgate.net | Forms strong coordinate bonds, leading to chemisorption and a stable protective layer. nih.gov |

| π-Electron System (Oxazole Ring) | Contributes to adsorption through π-electron interactions with the metal surface. researchgate.net | Enhances the overall adsorption energy and surface coverage. |

| Pendant Alkyl/Aryl Groups | Influences solubility, steric effects, and the formation of a hydrophobic barrier. researchgate.net | A long hydrocarbon chain can create a barrier against corrosive species. researchgate.net Bulky groups can affect packing on the surface. |

| Overall Molecular Planarity | A more planar structure can lead to greater surface coverage. | Maximizes the contact area between the inhibitor molecule and the metal surface, improving efficiency. |

Advanced Spectroscopic and Analytical Characterization Methodologies

Mass Spectrometry (MS), including High-Resolution Electrospray Ionization Time-of-Flight (HRMS ESI-TOF)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. HRMS ESI-TOF provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. For Methyl 3-(1,3-oxazol-5-yl)benzoate (C₁₁H₉NO₃), HRMS would confirm its molecular formula by providing a precise mass measurement of the molecular ion peak [M+H]⁺.

Predicted HRMS Data

| Parameter | Value |

| Molecular Formula | C₁₁H₉NO₃ |

| Molecular Weight | 203.19 g/mol |

| Predicted [M+H]⁺ (Calculated) | 204.0655 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum of this compound would be expected to show characteristic absorption bands for the C=O stretch of the ester, C-O stretches, aromatic C=C stretches, and C-H stretches.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 3100-3000 | C-H Stretch | Aromatic & Oxazole (B20620) |

| ~ 2950 | C-H Stretch | Methyl (-OCH₃) |

| ~ 1720 | C=O Stretch | Ester |

| ~ 1600, 1480 | C=C Stretch | Aromatic Ring |

| ~ 1550 | C=N Stretch | Oxazole Ring |

| ~ 1280, 1100 | C-O Stretch | Ester |

X-ray Diffraction (XRD) for Solid-State Structure Determination

Single-crystal X-ray diffraction (XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This analysis provides definitive information on bond lengths, bond angles, and crystal packing. To perform XRD, a suitable single crystal of this compound would need to be grown. As no published crystal structure exists, specific data on its crystal system, space group, and unit cell dimensions are unavailable.

Advanced Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for the separation, purification, and purity assessment of chemical compounds.

Thin-Layer Chromatography (TLC) would be used to monitor the progress of reactions synthesizing the compound and to get a preliminary assessment of its purity. The retention factor (Rf) value would depend on the solvent system used (e.g., a mixture of hexane and ethyl acetate).

Column Chromatography is the standard method for purifying the compound on a larger scale. The choice of stationary phase (typically silica gel) and eluent would be optimized to achieve efficient separation from starting materials and byproducts.

Specific Rf values or detailed purification protocols from research publications are not available for this compound.

Spectroscopic Techniques for Electronic Structure Analysis (e.g., UV-Vis Spectroscopy)

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems, such as the aromatic rings in this compound, absorb UV or visible light to promote electrons to higher energy orbitals. A solution of the compound in a suitable solvent (like methanol (B129727) or dichloromethane) would be expected to show one or more absorption maxima (λ_max) in the UV region, corresponding to π-π* transitions within the conjugated system. Specific experimental λ_max values and molar absorptivity coefficients (ε) are not documented in the literature.

Computational Chemistry and Theoretical Investigations of Methyl 3 1,3 Oxazol 5 Yl Benzoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a cornerstone of quantum chemical calculations due to its favorable balance of accuracy and computational cost. irjweb.com It is particularly effective for studying the electronic structure of organic molecules, including heterocyclic compounds like oxazole (B20620) derivatives. researchgate.netnih.gov DFT methods are used to optimize molecular geometries, calculate electronic energies, and derive properties that govern a molecule's reactivity. nih.gov

For a molecule such as Methyl 3-(1,3-oxazol-5-yl)benzoate, DFT calculations would typically begin with geometry optimization to find the lowest energy conformation. Following this, various electronic properties can be calculated. Studies on related oxazole derivatives demonstrate that DFT, often using functionals like B3LYP with basis sets such as 6-31G**, can accurately predict geometric parameters like bond lengths and angles. irjweb.comresearchgate.net

Table 1: Illustrative DFT-Calculated Electronic Properties for Substituted Oxazole Derivatives This table presents representative data from studies on analogous compounds to illustrate the outputs of DFT calculations.

| Property | Value (Illustrative) | Significance |

| Total Energy | -X Hartrees | Thermodynamic stability of the molecule. |

| Dipole Moment | Y Debye | Overall polarity and intermolecular interactions. researchgate.net |

| Heat of Formation | Z kcal/mol | Enthalpy change upon formation from constituent elements. researchgate.net |

Ab Initio Methods for Quantum Chemical Studies

Ab initio quantum chemistry methods are based on first principles, solving the Schrödinger equation without the use of empirical parameters. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (like Møller-Plesset perturbation theory or Configuration Interaction), offer high accuracy, though often at a greater computational expense than DFT. researchgate.net

In the context of this compound, ab initio calculations would provide a rigorous benchmark for its geometric and electronic properties. Studies on oxazole derivatives have employed ab initio methods to investigate their electronic structure and physicochemical property relationships. researchgate.net These methods are crucial for obtaining precise values for properties like ionization potentials and electron affinities, which are fundamental to understanding chemical reactivity. While modern DFT often provides comparable accuracy for many applications, ab initio calculations remain the gold standard for validating results and for systems where DFT may be less reliable. researchgate.netresearchgate.net

Quantum Chemical Reactivity Descriptors (e.g., Fukui Functions, Frontier Molecular Orbital Analysis)

To quantify the reactivity predicted by electronic structure calculations, a range of quantum chemical descriptors are employed. These are derived from the principles of conceptual DFT. rasayanjournal.co.in

Frontier Molecular Orbital (FMO) Analysis: The FMO theory, pioneered by Kenichi Fukui, is a powerful tool for predicting reactivity. chemistryviews.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). chemistryviews.orgresearchgate.net

The energy of the HOMO (EHOMO) is related to the ionization potential, and the energy of the LUMO (ELUMO) is related to the electron affinity. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity. irjweb.com A small energy gap suggests that the molecule is more polarizable and chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netnih.gov For this compound, the FMO analysis would reveal the relative contributions of the benzoate (B1203000) and oxazole rings to these frontier orbitals, indicating which part of the molecule is more likely to participate in electron donation or acceptance. irjweb.comresearchgate.net

Table 2: Illustrative Frontier Molecular Orbital Data for Oxazole Analogs Data is conceptual and based on published findings for similar heterocyclic systems to demonstrate the principles of FMO analysis.

| Parameter | Value (eV) (Illustrative) | Interpretation |

| EHOMO | -5.7 | Indicates electron-donating ability. irjweb.com |

| ELUMO | -0.8 | Indicates electron-accepting ability. irjweb.com |

| HOMO-LUMO Gap (ΔE) | 4.9 | Reflects chemical reactivity and kinetic stability. irjweb.comnih.gov |

Fukui Functions: Fukui functions, f(r), provide more detailed, atom-specific information about reactivity than FMO analysis alone. researchgate.netfaccts.de They quantify the change in electron density at a specific point in the molecule when an electron is added or removed. faccts.de This allows for the identification of the most reactive sites within the molecule for nucleophilic, electrophilic, or radical attack. rasayanjournal.co.in

f+(r) : for nucleophilic attack (where an electron is added).

f-(r) : for electrophilic attack (where an electron is removed).

f0(r) : for radical attack.

By calculating these indices for each atom in this compound, one could precisely pinpoint the carbon and nitrogen atoms most susceptible to reaction, guiding synthetic modifications. researchgate.net

Molecular Electrostatic Potential (MESP) Analysis

The Molecular Electrostatic Potential (MESP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior, particularly concerning electrostatic interactions. rasayanjournal.co.inrsc.org The MESP is plotted onto the molecule's electron density surface, creating a color-coded map that reveals electron-rich and electron-poor regions.

Negative MESP regions (typically colored red or orange) indicate an excess of electron density and are potential sites for electrophilic attack. rasayanjournal.co.inmdpi.com

Positive MESP regions (typically colored blue) indicate a deficiency of electron density (or a dominant positive nuclear charge) and are susceptible to nucleophilic attack. mdpi.com

Neutral regions (green) represent areas of intermediate potential.

For this compound, an MESP analysis would likely show a negative potential around the nitrogen and oxygen atoms of the oxazole ring, highlighting their Lewis basicity and susceptibility to electrophiles. researchgate.nettandfonline.com Conversely, the carbonyl carbon of the ester group and the hydrogen atoms on the benzene (B151609) ring would exhibit positive potentials, indicating sites prone to nucleophilic interaction. mdpi.comnih.gov MESP has been shown to be a robust predictor of substituent effects in aromatic systems. rsc.org

Quantitative Structure-Property Relationships (QSPR) for Predictive Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that correlates the structural features of molecules with their physicochemical properties. bohrium.comresearchgate.net Unlike the other methods discussed, which focus on single molecules, QSPR builds statistical models from a dataset of related compounds to predict the properties of new, unmeasured molecules. sunyempire.edu

To develop a QSPR model relevant to this compound, one would first compile a dataset of various oxazole and benzoate derivatives. wisdomlib.org For each compound, a set of numerical values known as molecular descriptors would be calculated. These can include constitutional, topological, geometric, and quantum chemical parameters (like those from DFT). nih.gov

A mathematical model (e.g., multiple linear regression, neural networks) is then generated to establish a correlation between these descriptors and a specific property of interest, such as solubility, boiling point, or a biological activity. bohrium.comresearchgate.net Such models are invaluable in medicinal chemistry and materials science for screening virtual libraries of compounds and prioritizing synthetic targets with optimal properties. sunyempire.eduwisdomlib.org For instance, QSPR studies on aromatic heterocyclic compounds have successfully modeled properties like fluorescence. bohrium.comscilit.com

Applications of Methyl 3 1,3 Oxazol 5 Yl Benzoate in Advanced Organic Synthesis and Materials Science

Role as a Key Synthetic Building Block for Architecturally Complex Molecules

Methyl 3-(1,3-oxazol-5-yl)benzoate serves as a versatile intermediate in organic synthesis, primarily due to the reactivity of its ester and heterocyclic functionalities. The ester group can be readily hydrolyzed to the corresponding carboxylic acid, 3-(1,3-oxazol-5-yl)benzoic acid, under basic conditions. This carboxylic acid can then be activated, for instance by conversion to an acyl chloride, and coupled with various amines or alcohols to form more complex amides and esters, respectively. This strategy is fundamental in medicinal chemistry for building larger, biologically active molecules.

The oxazole (B20620) ring itself, along with the attached phenyl group, forms a stable scaffold that can be further modified. The incorporation of the oxazole ring, a five-membered heterocycle, is significant as these motifs are prevalent in pharmaceuticals, agrochemicals, and materials science. cymitquimica.com For example, the related compound 3-(1,3-oxazol-5-yl)aniline, which shares the core 3-(1,3-oxazol-5-yl)phenyl structure, is a known building block, underscoring the synthetic utility of this framework. The presence of the heterocyclic ring can enhance π-π stacking interactions, a key factor in designing molecules for medicinal chemistry. This makes this compound a valuable precursor for creating diverse molecular architectures.

Development and Application as Ligands in Catalytic Systems

Heterocyclic compounds, particularly those containing nitrogen and oxygen atoms like oxazoles, are widely explored as ligands in transition metal catalysis. The nitrogen atom in the oxazole ring of this compound possesses a lone pair of electrons that can coordinate to a metal center, forming a stable complex that can catalyze a variety of chemical transformations.

While direct catalytic applications of this specific molecule are not extensively documented, the utility of the broader class of oxazole-containing ligands is well-established. For instance, oxazoline (B21484) derivatives are crucial in asymmetric catalysis. researchgate.net Research has shown that vanadium complexes with substituted oxazole ligands are active catalysts for both ethylene (B1197577) polymerization and ethylene-norbornene copolymerization. The structural characteristics of the oxazole ligand significantly influence the catalyst's performance and the properties of the resulting polymers.

The potential of this compound as a ligand is rooted in these principles. The molecule could function as an N-donor ligand, where the ester group could be used to tune the electronic properties of the catalyst or to anchor the complex to a support.

Integration into Functional Materials

The unique electronic and structural features of this compound make it a candidate for integration into various functional materials, from luminescent devices to specialized polymers.

Luminescent and Optoelectronic Materials

The development of materials for organic light-emitting diodes (OLEDs) often relies on molecules with specific donor-acceptor architectures. The oxazolylphenyl moiety is a known chromophore that can be incorporated into luminescent compounds. researchgate.netresearchgate.netgoogleapis.com The benzoate (B1203000) group can act as an electron-accepting unit, a feature that is critical for designing emitters that exhibit thermally activated delayed fluorescence (TADF), a mechanism that allows for highly efficient OLEDs.

Although research on this compound itself is limited in this area, analogous systems provide strong evidence of its potential. For example, molecules combining a benzoate acceptor with different donor groups have been successfully synthesized and shown to be promising TADF materials. The conjugation between the oxazole and phenyl rings can be influenced by steric factors, which in turn affects the photophysical properties, such as the fluorescence quantum yield and the Stokes shift. researchgate.net

Oxazole-Based Polymers and Functional Coatings

Oxazole-containing compounds can serve as monomers for the synthesis of advanced polymers. The carboxylic acid derivative of this compound could be used in polycondensation reactions with diols or diamines to produce polyesters or polyamides, respectively. The incorporation of the rigid oxazole-phenyl unit into the polymer backbone would be expected to enhance thermal stability and modify the mechanical properties of the resulting material.

Furthermore, poly(2-oxazoline)s are an emerging class of biocompatible polymers with high synthetic versatility. researchgate.net While this involves a different part of the oxazole chemistry (polymerization of 2-substituted oxazolines), it highlights the general interest in oxazole-based polymers for advanced applications, including biomaterials and functional coatings. researchgate.netambeed.com The development of polymers from monomers like this compound could lead to materials with tailored refractive indices, dielectric constants, or surface properties for use in optics, electronics, or protective coatings. epdf.pub

Utility in Corrosion Inhibition Systems for Metallic Substrates

Organic compounds containing heteroatoms (such as nitrogen and oxygen) and π-electron systems are often effective corrosion inhibitors for metals, particularly for steel in acidic environments. researchgate.netkoreascience.krtandfonline.com These molecules function by adsorbing onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. tandfonline.com

Oxazole derivatives have been identified as a promising class of corrosion inhibitors. koreascience.krtandfonline.comresearchgate.net Their effectiveness is attributed to several factors:

The presence of nitrogen and oxygen atoms, which can coordinate with vacant d-orbitals of the metal.

The aromatic rings (oxazole and phenyl) provide a source of π-electrons that facilitate strong adsorption.

Studies have shown that oxazole derivatives can act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions involved in corrosion. koreascience.krtandfonline.com The adsorption of these inhibitors on the metal surface typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer. tandfonline.com Given that this compound possesses all the key structural features—heteroatoms and aromatic rings—it is a strong candidate for use as a corrosion inhibitor for various metallic substrates, including steel and stainless steel. tandfonline.comresearchgate.net

Environmental and Sustainability Considerations in Oxazole Chemistry

Implementation of Green Chemistry Principles in Synthetic Strategies

Solvents account for a significant portion of the waste generated in chemical synthesis. Consequently, developing solvent-free (solid-state) reactions or replacing conventional volatile organic compounds (VOCs) with greener alternatives is a primary goal. mdpi.com

Solvent-Free and Microwave-Assisted Synthesis : Reactions conducted without a solvent, often aided by microwave irradiation, can dramatically reduce waste and reaction times. ijpsonline.commdpi.com For instance, the condensation reaction to form certain benzoxazole (B165842) derivatives has been successfully performed under solvent-free, microwave-assisted conditions using a basic nanocatalyst, showcasing a clean and economical process. ijpsonline.com Another example is a copper-catalyzed, solvent-free annulation for synthesizing 2,4,5-triarylated oxazoles using molecular oxygen as the oxidant at mild temperatures. organic-chemistry.org

Eco-Friendly Solvent Systems : When a solvent is necessary, the focus shifts to environmentally benign options.

Water : As a non-toxic, non-flammable, and readily available solvent, water is a highly attractive medium. The use of β-cyclodextrin as a catalyst has enabled the efficient van Leusen synthesis of oxazoles in water at a mild temperature of 50 °C. nih.gov

Ionic Liquids (ILs) : These salts, which are liquid at low temperatures, are considered green solvents due to their negligible vapor pressure, high thermal stability, and recyclability. mdpi.com An improved one-pot van Leusen synthesis for 4,5-disubstituted oxazoles has been developed using ionic liquids like [bmim][Br] and [Bmin][PF6]. organic-chemistry.orgijpsonline.com Notably, these ionic liquids can often be recovered and reused multiple times (e.g., up to six runs) without a significant drop in product yield, making the process more economical and sustainable. nih.govorganic-chemistry.org

Deep Eutectic Solvents (DES) : Similar to ionic liquids, DES are gaining traction as green reaction media. They are typically composed of a mixture of a hydrogen bond donor and a hydrogen bond acceptor. Ultrasound-assisted synthesis of oxazole (B20620) derivatives has been demonstrated in deep eutectic solvents, combining two green technologies. ijpsonline.com

Table 1: Comparison of Solvent Systems for Oxazole Synthesis

| Solvent System | Key Advantages | Example Application | Recyclability | Citation(s) |

|---|---|---|---|---|

| Conventional (e.g., DMF, Toluene) | High solubility for many reagents | Traditional Robinson-Gabriel or Fischer synthesis | Poor; often incinerated | mdpi.comijpsonline.com |

| Solvent-Free (Microwave) | No solvent waste, very fast reaction times | Synthesis of benzoxazoles with nanocatalysts | Not applicable | ijpsonline.com |

| Water (with catalyst) | Non-toxic, inexpensive, non-flammable | van Leusen synthesis using β-cyclodextrin | High | nih.gov |

| Ionic Liquids (e.g., [bmim]Br) | Low vapor pressure, high stability, reusable | One-pot van Leusen synthesis | Good; can be reused for multiple cycles | nih.govorganic-chemistry.orgijpsonline.com |

Catalysts are fundamental to green chemistry as they allow for reactions to occur with higher selectivity and under milder conditions, reducing energy consumption and unwanted byproducts. The development of catalysts that can be easily separated from the reaction mixture and reused is a key area of research. researchgate.net

Heterogeneous Catalysts : Solid-supported catalysts simplify product purification and catalyst recovery. An MCM-41-immobilized phosphine-gold(I) complex has been used for the [2 + 2 + 1] annulation to produce 2,5-disubstituted oxazoles. organic-chemistry.org This heterogeneous catalyst was easily recovered by filtration and reused for at least eight cycles without a significant loss of activity. organic-chemistry.org

Nanocatalysts : With their high surface-area-to-volume ratio, nanocatalysts often exhibit superior activity. mdpi.com Magnetic nanoparticles (MNPs), such as those based on iron oxide (Fe₃O₄), are particularly advantageous. researchgate.net They are highly reactive and can be easily separated from the reaction medium using an external magnet, facilitating simple recovery and reuse. researchgate.net Fe₃O₄ nanoparticles have been employed as catalysts for the synthesis of oxazole and 1H-pyrrole-oxazole hybrids. mdpi.com The modification of MNPs with other catalytic species, like β-cyclodextrin or copper, further enhances their utility in green organic transformations. researchgate.netnih.gov

Table 2: Performance of Recyclable Catalysts in Oxazole Synthesis

| Catalyst Type | Example | Separation Method | Recyclability | Key Benefit | Citation(s) |

|---|---|---|---|---|---|

| Immobilized Gold Complex | Au(I)-phosphine on MCM-41 | Filtration | At least 8 cycles | High activity and selectivity for 2,5-disubstituted oxazoles | organic-chemistry.org |

| Magnetic Nanoparticles | Fe₃O₄ MNPs | External Magnet | Multiple cycles reported | Facile separation, low toxicity, high reactivity | researchgate.netmdpi.comresearchgate.net |

| Ionic Liquid as Catalyst | Pyrrolidine-derived IL [BsCtP][OTf] | Extraction | More than 4 cycles reported | Acts as both solvent and catalyst; metal-free conditions | ijpsonline.com |

One-Pot and Tandem Reactions : Combining multiple reaction steps into a single operation (a "one-pot" reaction) avoids the need for intermediate purification steps, which saves solvents, time, and energy, and reduces material loss. ijpsonline.comtandfonline.com The synthesis of 2,4,5-trisubstituted oxazoles via a one-pot Suzuki-Miyaura coupling reaction is a prime example. tandfonline.com Similarly, metal-free domino oxidative cyclization reactions provide access to polysubstituted oxazoles from simple starting materials under mild conditions. organic-chemistry.org

Continuous Flow Synthesis : Moving from traditional batch production to continuous flow systems can offer significant environmental and safety benefits. researchgate.net Flow chemistry allows for better control over reaction parameters, leading to higher yields and purity. It often uses less solvent and energy, and the smaller reaction volumes enhance safety. A life cycle assessment comparing batch and continuous flow synthesis of benzoxazoles demonstrated that the flow approach could reduce carbon emissions by 85% and significantly lower energy and solvent consumption. researchgate.net

Use of Greener Reagents : Replacing hazardous reagents is another key strategy. For instance, some modern methods for oxazole synthesis are designed to be metal-free, avoiding potentially toxic transition metal catalysts. rsc.org An iodine-catalyzed tandem oxidative cyclization uses a less toxic catalyst to produce 2,5-disubstituted oxazoles from common aromatic aldehydes. organic-chemistry.org

Life Cycle Assessment (LCA) of Oxazole Synthetic Routes

A Life Cycle Assessment (LCA) is a comprehensive methodology used to evaluate the environmental impact of a product or process throughout its entire life cycle—from raw material extraction to processing, manufacturing, use, and disposal. researchgate.net While specific LCA data for Methyl 3-(1,3-oxazol-5-yl)benzoate is not publicly available, analyses of similar heterocyclic compounds provide a framework for understanding the critical factors.

An LCA for an oxazole synthetic route would quantify inputs like energy and raw materials and outputs like emissions and waste. researchgate.netrsc.org A comparative LCA of seven different batch syntheses and two continuous flow methods for 2-aryl benzoxazoles revealed that the environmental impact is heavily influenced by energy consumption and solvent load, which can account for up to 88% of the total impact. researchgate.net The study unequivocally demonstrated the environmental superiority of the continuous flow approach, which minimized waste and allowed for catalyst and solvent recycling. researchgate.net Such assessments are crucial for identifying environmental "hotspots" in a synthetic plan and guiding the development of more sustainable processes for all oxazole derivatives.

Future Prospects for Sustainable Oxazole Production and Application

The future of oxazole synthesis is geared towards greater sustainability, driven by both economic and regulatory pressures. Several key trends are expected to shape the field:

Integration of Renewable Feedstocks : A major future goal will be to move away from petroleum-based starting materials toward bio-based alternatives for synthesizing the oxazole core and its precursors.

Advanced Catalysis : Research will continue to focus on creating more robust, efficient, and selective catalysts. This includes the development of biocatalysts (enzymes) and photocatalysts that can operate under ambient temperature and pressure using visible light as an energy source, further reducing the energy demands of synthesis. rsc.orgbwise.kr

Electrosynthesis : The use of electricity to drive chemical reactions offers a powerful green alternative to traditional reagents. Electrochemical methods can minimize waste by avoiding chemical oxidants or reductants, as demonstrated in a phosphine-mediated cycloaddition for oxazole synthesis using carboxylic acids as starting materials. rsc.org

Circular Economy Principles : The concept of a circular economy, where waste is minimized and resources are kept in use for as long as possible, will become more integrated into chemical synthesis. researchgate.net This involves designing synthetic routes where solvents are recycled, catalysts are regenerated, and byproducts from one reaction can be used as feedstock for another.

By embracing these green and sustainable principles, the chemical community can continue to produce valuable compounds like this compound while minimizing harm to the environment. ijpsonline.com

Emerging Research Frontiers for Methyl 3 1,3 Oxazol 5 Yl Benzoate and Oxazole Scaffolds

Exploration and Design of Novel Chemical Scaffolds and Derivatives

The development of novel chemical scaffolds based on the oxazole (B20620) core is a vibrant area of research, driven by the need for new therapeutic agents and functional materials. researchgate.netresearchgate.net Scientists are actively designing and synthesizing new oxazole derivatives by introducing various substituents onto the oxazole ring to create a library of molecules with diverse chemical and biological properties. researchgate.netnih.gov This exploration is aimed at discovering innovative chemical structures with high bioactivity, low toxicity, and favorable pharmacokinetic profiles. researchgate.net

The versatility of the oxazole ring allows for substitution at three different positions, providing a platform for significant structural diversity. researchgate.net The incorporation of different functional groups, such as phenyl, methoxyphenyl, or halogen-substituted phenyl moieties, has been shown to enhance the therapeutic activities of oxazole derivatives. researchgate.net For instance, research has focused on creating 2,4-disubstituted and 2,4,5-trisubstituted oxazoles to explore their potential as novel therapeutic agents. tandfonline.comijpsonline.combenthamdirect.com The design of these new scaffolds often involves creating hybrid molecules that combine the oxazole core with other pharmacologically important structures, such as biphenyl (B1667301) groups, to generate compounds with unique biological profiles. tandfonline.com

Recent research has highlighted the potential of oxazole-based compounds in various therapeutic areas, including their use as anticancer, anti-inflammatory, and antimicrobial agents. ontosight.ainih.gov The design of these novel derivatives is often guided by the desire to improve upon existing drugs or to target new biological pathways. nih.gov The exploration of new oxazole scaffolds is a continuous process, with researchers constantly seeking to expand the chemical space and unlock the full potential of this versatile heterocyclic system. researchgate.netresearchgate.net

Advancements in Synthetic Technologies and Methodologies for Oxazole Compounds

The synthesis of oxazole derivatives has seen significant advancements, with the development of new and refined methods to construct this important heterocyclic ring. researchgate.netbenthamdirect.com These methodologies are crucial for the efficient and diverse production of oxazole-based compounds for various applications.

One of the classical and versatile methods for synthesizing 5-substituted oxazoles is the van Leusen oxazole synthesis . ijpsonline.commdpi.com This reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with aldehydes in a one-step process under mild, basic conditions to form the oxazole ring. ijpsonline.commdpi.com Recent advancements have focused on expanding the scope of the van Leusen reaction, including microwave-assisted protocols to improve efficiency and the use of ionic liquids as solvents. mdpi.comnih.gov This method has been successfully applied to synthesize a wide range of oxazole derivatives, including those with furan, thiophene, and indole (B1671886) moieties. mdpi.comnih.gov

Another important synthetic strategy is the Suzuki-Miyaura coupling reaction , which has been adapted for the one-pot synthesis of 2,4,5-trisubstituted oxazoles. tandfonline.comijpsonline.com This method involves the reaction of a carboxylic acid, an amino acid, and a dehydrative condensing agent in the presence of a nickel catalyst and a boronic acid. tandfonline.com This approach allows for the efficient construction of highly substituted oxazoles, which are often found in bioactive natural products. benthamdirect.com

Other notable advancements include:

Palladium/copper-catalyzed direct arylation for the synthesis of 2,4-disubstituted oxazoles. ijpsonline.com

Gold-catalyzed cycloisomerization of propargylic amides. researchgate.net

Copper-catalyzed oxidative cyclization of diazoketones with amides. tandfonline.comresearchgate.net

Three-component coupling reactions involving 2-mercaptobenzoxazoles, amines, and ketones, mediated by iodine/oxone, to produce α-thioenamines and 2-iminothiazolines. acs.org

These evolving synthetic technologies provide chemists with powerful tools to access a wide array of oxazole derivatives, facilitating the exploration of their properties and applications. researchgate.netresearchgate.net

Development of Next-Generation Materials Based on Oxazole Cores

The unique electronic and structural properties of the oxazole ring make it a valuable building block for the development of advanced materials. tandfonline.com The ability of oxazole derivatives to participate in various non-covalent interactions, such as π-π stacking, hydrogen bonding, and coordination bonds, allows for the creation of materials with specific and tunable properties. tandfonline.com

One area of interest is the use of oxazoles in the synthesis of conjugated polymers and oligomers . The planarity and aromaticity of the oxazole ring contribute to the delocalization of π-electrons, which is essential for charge transport in organic electronic devices. ijpsonline.com Researchers are exploring the synthesis of oligoaryl N,O-ligands containing oxazole units for applications in areas like molecular recognition. mdpi.comnih.gov

Furthermore, the oxazole scaffold is being incorporated into more complex molecular architectures to create materials with novel functionalities. For example, C3-symmetric star-shaped molecules and flexible tripodal 1,3-oxazoles have been synthesized using the van Leusen reaction, showcasing the potential for creating well-defined three-dimensional structures. mdpi.com These materials could find applications in catalysis, sensing, and nanotechnology.

The development of next-generation materials based on oxazole cores is an interdisciplinary field that combines organic synthesis with materials science. As our understanding of the structure-property relationships of oxazole derivatives grows, so too will the range of applications for these versatile compounds in advanced materials.

Leveraging Theoretical Predictions and Computational Design in Oxazole-Based Systems

Computational methods are playing an increasingly important role in the design and discovery of new oxazole-based molecules. jcchems.comrsc.org Theoretical predictions and computational design allow researchers to screen virtual libraries of compounds, predict their properties, and prioritize synthetic targets, thereby accelerating the research and development process. researchgate.nettandfonline.com

Quantum chemistry methods , such as Density Functional Theory (DFT) and ab initio calculations, are used to study the geometric and electronic structure of oxazole derivatives. researchgate.net These calculations can provide insights into properties like bond lengths, net charges, dipole moments, and heats of formation, which are crucial for understanding the reactivity and stability of these compounds. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies are employed to correlate the chemical structure of oxazole derivatives with their biological activity. researchgate.net By building predictive models, researchers can identify key structural features that are important for a desired biological effect, guiding the design of more potent and selective compounds. researchgate.nettandfonline.com

Molecular docking is another powerful computational tool used to predict the binding mode and affinity of oxazole derivatives to specific biological targets, such as enzymes and receptors. nih.govjcchems.com This information is invaluable for understanding the mechanism of action and for designing new molecules with improved binding characteristics. For example, molecular docking has been used to identify potential oxazole-based inhibitors for targets like c-Kit tyrosine kinase and MDM2 in cancer therapy. nih.gov

In silico tools are also used to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of new drug candidates. jcchems.com By identifying potential liabilities early in the drug discovery process, computational methods can help to reduce the attrition rate of compounds in later stages of development. jcchems.com The integration of these computational approaches with experimental synthesis and biological evaluation is a key strategy in the modern search for novel oxazole-based therapeutics and materials. rsc.orgtandfonline.com

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Methyl 3-(1,3-oxazol-5-yl)benzoate, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The compound is typically synthesized via condensation reactions between substituted benzoic acid derivatives and oxazole precursors. For example, Scheme 1 in outlines a general approach for analogous benzoate-oxazole hybrids, involving esterification of carboxylic acids followed by cyclocondensation with hydroxylamine or nitrile oxides. Key optimization steps include:

- Catalyst Selection : Use of Lewis acids (e.g., AlCl₃) to enhance electrophilic aromatic substitution in oxazole ring formation .

- Temperature Control : Maintaining temperatures between 80–120°C to balance reaction rate and side-product formation .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) to isolate the ester product from unreacted starting materials .

Q. How can X-ray crystallography and spectroscopic techniques (NMR, IR) be utilized to confirm the structure of this compound?

- Methodological Answer :

- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for structure refinement. Define the oxazole ring puckering using Cremer-Pople parameters ( ) to quantify deviations from planarity .

- NMR Analysis : The ester methyl group typically appears as a singlet at ~3.9 ppm (¹H NMR). The oxazole proton resonates as a singlet at ~8.2 ppm, while aromatic protons show splitting patterns consistent with substitution patterns .

- IR Spectroscopy : Confirm ester carbonyl (C=O) stretching at ~1720 cm⁻¹ and oxazole C=N absorption near 1650 cm⁻¹ .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when the oxazole ring exhibits non-planar puckering?

- Methodological Answer : Use ORTEP-3 ( ) to visualize thermal ellipsoids and assess positional disorder. Apply the Cremer-Pople ring-puckering analysis ( ) to quantify deviations:

- Calculate puckering amplitude (Q) and phase angle (φ) using atomic coordinates.

- Compare with DFT-optimized geometries to distinguish intrinsic puckering from crystal-packing effects .

- Example: A Q > 0.5 Å indicates significant non-planarity, requiring re-evaluation of refinement constraints in SHELXL .

Q. What computational strategies are effective for modeling the electronic effects of the oxazole moiety on the benzoate ester’s reactivity?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to map frontier molecular orbitals (FMOs). The oxazole’s electron-withdrawing nature lowers the LUMO energy, enhancing electrophilic reactivity at the ester carbonyl .

- Docking Studies : If investigating biological activity, use AutoDock Vina to simulate interactions with targets like CDK2 ( ), focusing on hydrogen bonding between the oxazole nitrogen and kinase residues .

Q. How can researchers design experiments to probe the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Conduct accelerated degradation studies in buffered solutions (pH 1–12) at 37°C. Monitor ester hydrolysis via HPLC ( ), using a C18 column and UV detection at 254 nm.

- Thermal Stability : Perform thermogravimetric analysis (TGA) at 10°C/min to identify decomposition thresholds. Cross-validate with differential scanning calorimetry (DSC) for phase transitions .

Data Contradiction and Reproducibility Challenges

Q. When reproducing synthetic protocols, how can discrepancies in oxazole ring formation yields be systematically addressed?

- Methodological Answer :

- Troubleshooting Checklist :

| Issue | Possible Cause | Solution |

|---|---|---|

| Low Yield | Incomplete cyclization | Increase reaction time or add catalytic ZnCl₂ |

| Side Products | Overheating | Use microwave-assisted synthesis at controlled power |

| Impurities | Poor solubility | Switch solvent from DMF to THF for better selectivity |

- Analytical Cross-Check : Use LC-MS to identify byproducts (e.g., uncyclized intermediates) and adjust stoichiometry .

Biological Activity Screening

Q. What in vitro assays are suitable for evaluating the antimicrobial potential of this compound derivatives?

- Methodological Answer :

- Antibacterial Assay : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. The oxazole moiety may disrupt bacterial membrane integrity, as seen in analogous benzoxazole derivatives ().

- Antifungal Assay : Screen against C. albicans via disk diffusion, comparing zones of inhibition to fluconazole controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。